N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic small molecule featuring an azetidine core substituted with a phenyltriazole moiety and a 3,4-dimethoxyphenylmethyl carboxamide group. Its structural complexity arises from the azetidine ring, a four-membered nitrogen-containing heterocycle, and the 1,2,3-triazole group, which is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Structural characterization of this compound likely employs X-ray crystallography, with refinement tools like SHELXL and visualization via WinGX/ORTEP .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-19-9-8-15(10-20(19)29-2)11-22-21(27)25-12-17(13-25)26-14-18(23-24-26)16-6-4-3-5-7-16/h3-10,14,17H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGJBAPZLURIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available reagents. One common route involves the formation of the azetidine ring followed by the introduction of the triazole and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other azetidine- and triazole-containing molecules. Key comparisons include:
Table 1: Structural Comparison with Analogues
Key Observations:
- Triazole Role : The phenyltriazole group in the target compound, like in hOCT-PEA4 , may enhance binding affinity through π-π stacking or hydrogen bonding.
- Azetidine vs.
- Synthetic Routes : The target compound’s triazole moiety likely derives from CuAAC, a method widely used for triazole synthesis in drug discovery .
Crystallographic Analysis Trends
The SHELX suite (particularly SHELXL) is the gold standard for refining small-molecule structures , including azetidine derivatives. WinGX and ORTEP facilitate data processing and visualization, enabling precise comparison of bond lengths, angles, and torsional strain across analogues. For example:
Table 2: Crystallographic Parameters in Azetidine Derivatives
Insights:
- The azetidine ring’s bond angles (~88–89°) reflect its strain, which may influence reactivity or binding.
- SHELXL’s high precision (R-factor < 0.05) ensures reliable comparisons between analogues .
Pharmacological Potential (Hypothetical)
The 3,4-dimethoxyphenyl group may enhance membrane permeability, akin to catechol-containing drugs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising an azetidine ring, a triazole moiety, and a dimethoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The triazole ring is known for its role in inhibiting various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving p53 and caspase enzymes .
- Antimicrobial Properties : The presence of the azetidine and triazole moieties suggests potential antimicrobial activity. Compounds containing these structures have shown effectiveness against a range of bacterial and fungal pathogens.
Anticancer Studies
A series of in vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Caspase activation leading to cell death |
| PANC-1 | 5.00 | Inhibition of proliferation |
These results highlight the compound's potential as an anticancer agent.
Antimicrobial Activity
In antimicrobial assays, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
One notable case study involved the evaluation of this compound's efficacy in treating breast cancer models in vivo. The results showed a marked reduction in tumor size compared to control groups, further supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
